![molecular formula C11H15N5 B1482121 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-40-0](/img/structure/B1482121.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic organic compound characterized by its fused ring structure, which includes a cyclopentyl group, an imidazo group, and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of imidazo[1,2-b]pyrazole, including 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells. The compound was shown to increase the expression of differentiation markers such as CD11b while decreasing CD33 expression in HL-60 cells, a human promyelocytic leukemia cell line. This differentiation was accompanied by mitochondrial depolarization and activation of caspase-3, indicating a programmed cell death pathway .
Immunomodulatory Effects
The compound has also been investigated for its effects on myeloid-derived suppressor cells (MDSCs), which play a critical role in tumor immunosuppression. Treatment with this compound led to a reduction in both CD11b+/Ly6C+ and CD11b+/Ly6G+ splenic MDSCs in murine models of breast cancer. This suggests that the compound may restore antitumor T-cell immunity by promoting the differentiation of these immunosuppressive cells into mature myeloid cells .
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development targeting hematological malignancies and solid tumors. Its ability to modulate immune responses also positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing immunotherapies.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the chemical structure of imidazo[1,2-b]pyrazole derivatives to enhance their potency and selectivity against specific cancer types. These studies focus on modifying functional groups to improve binding affinity to target proteins involved in cancer progression and immune regulation .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives:
Study | Findings |
---|---|
Research on HL-60 Cells | Induced apoptosis through mitochondrial pathways; differentiated AML cells with IC50 = 80 nM. |
Immunomodulation in Breast Cancer | Reduced MDSCs in murine models; restored T-cell activity against tumors. |
Pharmacological Activity Review | Discussed broad pharmacological activities of pyrazole derivatives, including anti-inflammatory and anticancer effects. |
Mechanism of Action
The mechanism by which 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Pyrazoles
Imidazoles
Benzimidazoles
Biological Activity
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound that has garnered attention in pharmaceutical research for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which include a cyclopentyl group and a carboximidamide functional group, contributing to its distinct chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various therapeutic effects. Notably, the compound has been investigated for:
- Antimicrobial Activity : Exhibiting potential against various microbial strains.
- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines, particularly acute myeloid leukemia (AML) cells.
- Anti-inflammatory Effects : Inducing significant reductions in inflammatory markers.
Case Studies and Research Findings
Research has highlighted the efficacy of this compound in various biological assays:
- Anticancer Studies : A study indicated that derivatives of this compound induced apoptosis in HL-60 cells at nanomolar concentrations. The mechanism involved differentiation-coupled apoptosis of immature myeloid cells, restoring antitumor T-cell immunity in breast cancer models .
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly inhibited pro-inflammatory cytokines (IL-17 and TNFα), showcasing its potential as an anti-inflammatory agent .
- Pharmacokinetic Studies : Investigations into the metabolic stability of the compound showed favorable bioavailability compared to other similar compounds, suggesting its viability for therapeutic applications .
Comparative Analysis with Similar Compounds
To provide context regarding its unique properties and potential advantages over related compounds, a comparative analysis is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This Compound | Cyclopentyl group at position 1 | Antimicrobial, anticancer |
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Methyl group at position 7 | Anticancer |
4-Nitro-1H-pyrazole-3-carboxylic acid | Nitro group at position 4 | Antimicrobial |
This table illustrates that while other imidazo derivatives exhibit biological activities, the specific cyclopentyl substitution enhances solubility and stability in this compound.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Cyclization Reactions : Starting from appropriate precursors through cyclization methods.
- Regioselective Modifications : Utilizing reactions such as Br/Mg-exchange followed by regioselective magnesiations and zincations.
- Final Functionalization : Modifications through oxidation or reduction to yield the desired derivative with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. Cyclization strategies, as outlined for pyrroloimidazoles, involve using cyclopentylamine derivatives and imidazo[1,2-b]pyrazole precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic acid/base . Yield optimization requires adjusting stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the carboximidamide moiety .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques. Use - and -NMR to confirm proton environments and carbon frameworks, respectively. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive proof of stereochemistry and substituent positioning, as demonstrated for analogous imidazo-pyrimidine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans. Use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact. Store the compound in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps. Integrate machine learning (ML) models trained on reaction databases to screen optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. What mechanistic insights explain regioselectivity in functionalizing the imidazo[1,2-b]pyrazole core?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Electron-deficient positions (e.g., C7-carboximidamide) are more reactive toward nucleophilic substitution. Computational electrostatic potential (ESP) maps can visualize charge distribution, while Hammett constants correlate substituent effects with reaction outcomes. Experimental validation via kinetic isotope effects (KIEs) further elucidates mechanistic pathways .
Q. How should researchers address contradictory data in pharmacological activity studies of this compound?
- Methodological Answer : Implement a feedback loop between experimental and computational data. Reassay under standardized conditions (e.g., fixed cell lines, consistent dosing). Use cheminformatics tools to analyze structure-activity relationships (SAR) and identify confounding variables (e.g., solvent residues, impurity profiles). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What reactor design considerations enhance scalability for derivatives of this compound?
- Methodological Answer : Prioritize continuous-flow reactors over batch systems for improved heat/mass transfer. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) simulations. For exothermic reactions, incorporate cooling jackets and in-line monitoring (e.g., FTIR) to maintain isothermal conditions. Reference CRDC subclass RDF2050112 for reaction engineering principles .
Q. How can this compound be evaluated for potential in kinase inhibition studies?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify targets. Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets. Validate with enzymatic assays (e.g., ADP-Glo™) and cellular models (e.g., HEK293T transfected with target kinases). Compare IC values with known inhibitors to assess potency .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH. Use HPLC to monitor degradation products. Introduce stabilizing groups (e.g., electron-withdrawing substituents) or formulate with cyclodextrins to enhance solubility and reduce hydrolysis. Spectroscopic titration (e.g., UV-Vis) identifies pH-dependent degradation pathways .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace hazardous solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., Cyrene™ or 2-MeTHF). Use heterogeneous catalysts (e.g., immobilized palladium on silica) to minimize metal leaching. Adopt membrane separation technologies (CRDC RDF2050104) for solvent recovery and waste reduction .
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBGLXOCJLRPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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